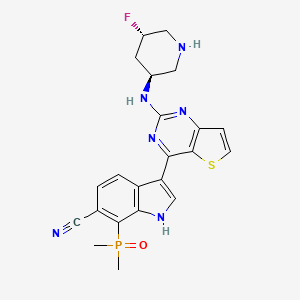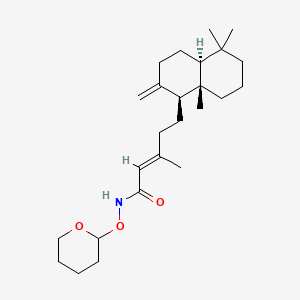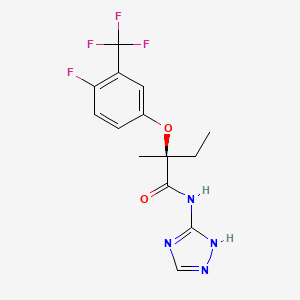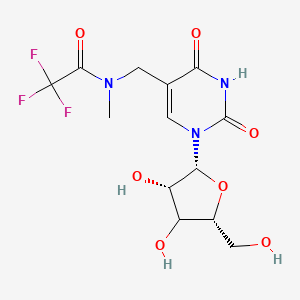
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a nucleoside compound, which means it is a structural component of nucleic acids like DNA and RNA . This compound is characterized by the presence of a trifluoroacetyl group, which is known for its electron-withdrawing properties, making it a valuable molecule in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves the modification of uridine, a naturally occurring nucleosideSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .
Wissenschaftliche Forschungsanwendungen
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid structure and function, as well as its potential effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(N-Methyl-N-trifluoromethylacetyl)aminomethyl uridine: Another nucleoside derivative with similar structural features but different functional groups.
2’-Deoxy-5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine: A deoxy derivative that lacks the hydroxyl group at the 2’ position, affecting its chemical properties and biological activity.
Uniqueness
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is unique due to its specific trifluoroacetyl modification, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C13H16F3N3O7 |
|---|---|
Molekulargewicht |
383.28 g/mol |
IUPAC-Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |
InChI-Schlüssel |
CMGFNSOQJGRGFE-LCFZEIEZSA-N |
Isomerische SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


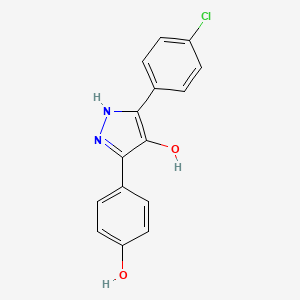

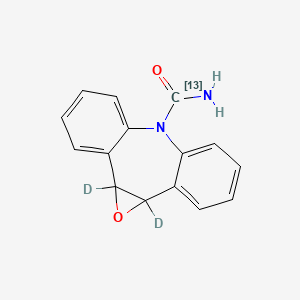
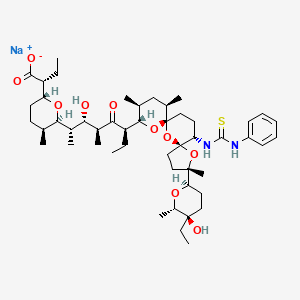
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
